molecular formula C6H4ClNO4S B8803969 2-chloro-5-nitrobenzenesulfinic acid CAS No. 61886-18-8

2-chloro-5-nitrobenzenesulfinic acid

Cat. No. B8803969
Key on ui cas rn: 61886-18-8
M. Wt: 221.62 g/mol
InChI Key: BATQLIHIWSGZNZ-UHFFFAOYSA-N
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Patent
US07429660B2

Procedure details

A solution of 1-chloro-4-nitrobenzene (476 g, 3.02 mol) in chlorosulfonic acid (1 litre) was stirred and heated at 120° C. for 22 hours. The reaction was cooled to room temperature and was poured slowly with stirring onto ice (10 litres). The resulting dark brown precipitate was filtered, pressed dry, dried in a vacuum desiccators over night and was used without any further purification (770 g). The resulting 2-chloro-5-nitro-benzenesulfonyl chloride was suspended in water and cooled to 0° C. (ice bath). Sodium sulphite (1.9 Kg, 15 mol) was added to the stirred solution by portion (100 g portion and in a manner that the temperature remains under 25° C.). After the addition the mixture was allowed to warm back to room temperature and left stirring for one hour. During that time the pH of the solution was kept at pH 7-8 (Whattman pH paper) by addition of 8 M solution of sodium hydroxide (400 ml). The solution was then diluted with water (6 L) and sodium hydroxide was added to it (8 M, 0.5 L). The resulting mixture was filtered through a sintered funnel (number 3). The filtrate was cooled to 0° C. (ice bath) and acidify with concentrated HCl to pH<1. The brown solution then turn green and a silvery green plates precipitate. The solid was filtered, pressed dry and dried in a vacuum desiccator to give the title compound (213 g, 32%).
Quantity
476 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[S:11]([O-])([O-:13])=[O:12].[Na+].[Na+]>ClS(O)(=O)=O.O.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:13])=[O:12] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
476 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
1.9 kg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6 L
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring onto ice (10 litres)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
was poured slowly
FILTRATION
Type
FILTRATION
Details
The resulting dark brown precipitate was filtered
CUSTOM
Type
CUSTOM
Details
pressed dry
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccators over night
CUSTOM
Type
CUSTOM
Details
was used without any further purification (770 g)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. (ice bath)
CUSTOM
Type
CUSTOM
Details
remains under 25° C.
ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm back to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to it (8 M, 0.5 L)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a sintered funnel (number 3)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C. (ice bath)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
pressed dry
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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